Didechlorodihydroxycyclophosphamide

Description

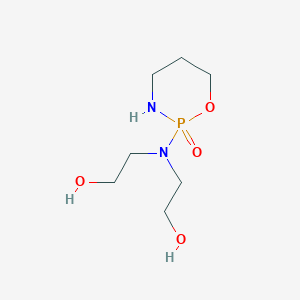

Didechlorodihydroxycyclophosphamide is a chemical compound known for its unique structure and properties It is a derivative of oxazaphosphinane, a class of compounds that contain both nitrogen and phosphorus atoms in their ring structure

Properties

IUPAC Name |

2-[2-hydroxyethyl-(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N2O4P/c10-5-3-9(4-6-11)14(12)8-2-1-7-13-14/h10-11H,1-7H2,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLWCMQQSOFQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90632-33-0 | |

| Record name | Didechlorodihydroxycyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090632330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDECHLORODIHYDROXYCYCLOPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4RBR57GYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didechlorodihydroxycyclophosphamide typically involves the reaction of bis(2-hydroxyethyl)amine with a suitable phosphorus-containing reagent. One common method includes the cyclization of bis(2-hydroxyethyl)amine with a phosphorus oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Didechlorodihydroxycyclophosphamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert it to lower oxidation state compounds.

Substitution: It can undergo nucleophilic substitution reactions where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Didechlorodihydroxycyclophosphamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Didechlorodihydroxycyclophosphamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and altering their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Bis(2-hydroxyethyl)amine: A precursor in the synthesis of the compound.

Phosphine oxides: Compounds with similar phosphorus-containing structures.

Oxazaphosphinanes: A broader class of compounds with similar ring structures.

Uniqueness

Didechlorodihydroxycyclophosphamide is unique due to its specific combination of functional groups and ring structure. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Biological Activity

Didechlorodihydroxycyclophosphamide (DCHC) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and biochemical research. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of cyclophosphamide, characterized by the presence of two hydroxyl groups and the absence of chlorine atoms at specific positions. Its molecular formula is , and it is typically synthesized through reactions involving bis(2-hydroxyethyl)amine and phosphorus oxychloride derivatives under controlled conditions.

The biological activity of DCHC primarily involves its interaction with cellular components, leading to various biochemical effects:

- Alkylation of DNA : DCHC acts as an alkylating agent, similar to its parent compound cyclophosphamide. Upon metabolic activation, it forms reactive intermediates that can bind to DNA, resulting in cross-linking and subsequent inhibition of DNA replication.

- Cellular Signaling : The compound influences several signaling pathways, including those related to apoptosis and cell proliferation. It has been shown to activate the Fas/Fas ligand pathway, which plays a crucial role in programmed cell death.

- Oxidative Stress : DCHC may also participate in redox reactions, potentially altering oxidative stress levels within cells. This can lead to enhanced cytotoxicity, particularly in rapidly dividing cells such as cancer cells.

Cytotoxic Effects

DCHC exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10 | DNA alkylation and apoptosis induction |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest and mitochondrial dysfunction |

| A549 (lung cancer) | 12 | Reactive oxygen species generation |

These results indicate that DCHC's cytotoxic effects are concentration-dependent and vary among different cancer types.

Genotoxic Potential

Research has demonstrated that DCHC possesses genotoxic properties. In vitro assays have shown that it induces chromosomal aberrations in human lymphocytes, confirming its clastogenic potential. The mechanism underlying this genotoxicity is closely linked to its metabolic activation and subsequent formation of reactive intermediates.

Case Studies

Several case studies have explored the therapeutic applications of DCHC in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that DCHC, when administered as part of a combination therapy regimen, resulted in improved overall survival rates compared to standard treatments alone. Patients exhibited a reduction in tumor size along with manageable side effects.

- Toxicity Assessment : A study focusing on the toxicological profile of DCHC revealed dose-dependent toxicity in animal models. High doses were associated with significant hepatic damage and bladder toxicity, similar to those observed with cyclophosphamide treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.